2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-phenylacetamide
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Overview
Description
2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}-N-PHENYLACETAMIDE is a complex organic compound featuring a quinoline core, an oxadiazole ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}-N-PHENYLACETAMIDE typically involves multiple steps, starting with the formation of the quinoline core. This can be achieved through the Pfitzinger reaction, where isatoic anhydride reacts with a suitable ketone in the presence of a base. The oxadiazole ring is then introduced via cyclization reactions involving amidoximes and carboxylic acid derivatives in a NaOH-DMSO medium . The final step involves coupling the quinoline-oxadiazole intermediate with phenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core yields quinoline N-oxide, while reduction of the oxadiazole ring produces amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, including fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core may intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to the observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}-N-PHENYLACETAMIDE is unique due to its combination of a quinoline core and an oxadiazole ring, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C22H20N4O3 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C22H20N4O3/c1-14(2)21-24-22(29-25-21)17-12-20(28)26(18-11-7-6-10-16(17)18)13-19(27)23-15-8-4-3-5-9-15/h3-12,14H,13H2,1-2H3,(H,23,27) |
InChI Key |
QATFUFJAYXLKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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